BenchChemオンラインストアへようこそ!

2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

Tankyrase inhibitor synthesis heterocyclic intermediate chloromethyl displacement

2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one (CAS 1417917-59-9) is a heterocyclic small molecule (MW 200.62, formula C₈H₉ClN₂O₂) featuring a fused pyrano[4,3-d]pyrimidin-4-one core with a chloromethyl substituent at the 2-position. The compound serves as a key synthetic intermediate in the preparation of tankyrase (TNKS) inhibitors, with the chloromethyl group providing a versatile handle for nucleophilic displacement to generate 2-aminomethyl derivatives that are elaborated into potent and selective TNKS1/2 inhibitors, including the clinical candidate NVP-TNKS656.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 1417917-59-9
Cat. No. B1487054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
CAS1417917-59-9
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESC1COCC2=C1N=C(NC2=O)CCl
InChIInChI=1S/C8H9ClN2O2/c9-3-7-10-6-1-2-13-4-5(6)8(12)11-7/h1-4H2,(H,10,11,12)
InChIKeyRPZAUKYBUXOJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one (CAS 1417917-59-9) – Class, Core Properties, and Procurement-Relevant Identity


2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one (CAS 1417917-59-9) is a heterocyclic small molecule (MW 200.62, formula C₈H₉ClN₂O₂) featuring a fused pyrano[4,3-d]pyrimidin-4-one core with a chloromethyl substituent at the 2-position . The compound serves as a key synthetic intermediate in the preparation of tankyrase (TNKS) inhibitors, with the chloromethyl group providing a versatile handle for nucleophilic displacement to generate 2-aminomethyl derivatives that are elaborated into potent and selective TNKS1/2 inhibitors, including the clinical candidate NVP-TNKS656 [1]. It is commercially supplied at purities of 95% (Fluorochem) and 98% (Leyan, MolCore) .

Why Generic Substitution of 2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one with In-Class Analogs Risks Synthetic Failure


Within the dihydropyrano[4,3-d]pyrimidin-4-one class, the identity of the 2-position substituent dictates both the accessible downstream chemistry and the biological profile of the final inhibitor. The chloromethyl group is explicitly required for the displacement–elaboration sequence that converts the core into tankyrase inhibitors bearing a 2-aminomethyl linker (e.g., NVP-TNKS656), as described in patent WO2013010092A1 [1]. Replacing the chloromethyl with a simple methyl (2-methyl analog, CAS 284028-94-0) eliminates the reactive handle entirely, precluding this synthetic path . Conversely, substituting with a bromomethyl group increases reactivity and may reduce selectivity in sequential functionalization [2]. The choice of leaving group and the fused dihydropyran ring geometry directly determine whether a given intermediate can be advanced to pharmacologically validated tankyrase inhibitors; generic substitution without these specific features will not support the established synthetic route.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one Against Closest Analogs and Alternatives


Synthetic Route Specificity: 2-Chloroacetamidine Cyclization as the Preferred Entry to Tankyrase Inhibitor Intermediates

Patent WO2013010092A1 explicitly designates 2-Chloromethyl-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one as the intermediate prepared by reacting 'intermediate 1' with 2-chloroacetamidine under basic conditions (triethylamine, methanol) [1]. This specific amidine partner installs the chloromethyl group in a single step, whereas alternative amidines (e.g., acetamidine) would yield the 2-methyl analog that cannot undergo subsequent nucleophilic displacement . The quantitative comparison is binary: the chloromethyl route enables the downstream synthesis of NVP-TNKS656 (TNKS2 IC₅₀ = 6 nM); the 2-methyl route does not.

Tankyrase inhibitor synthesis heterocyclic intermediate chloromethyl displacement

Crystallographically Validated Incorporation into Tankyrase Inhibitor Pharmacophore

The 2-chloromethyl-substituted pyrano[4,3-d]pyrimidin-4-one core is the direct precursor to the 2-aminomethyl linker found in tankyrase inhibitors co-crystallized with TNKS1. PDB entry 4LI8 shows a small-molecule inhibitor containing the 2-[(4-oxo-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-2-yl)methyl] moiety bound in the TNKS1 active site [1]. By contrast, the 4-chloro-2-(chloromethyl) analog (CAS 1699314-71-0) contains an additional chlorine at the 4-position of the pyrimidine ring, which would alter the hydrogen-bonding pattern of the 4-oxo group and is not represented in any deposited TNKS co-crystal structure .

Tankyrase X-ray crystallography structure-based drug design

Chloromethyl vs. Bromomethyl Reactivity: Balanced Leaving-Group Ability for Sequential Derivatization

Classical studies on halomethylpyrimidines establish that bromomethyl derivatives are significantly more reactive toward nucleophiles than their chloromethyl counterparts, owing to mesomeric electron transfer effects [1]. For imidazolium systems, bromomethyl-functionalized salts were directly shown to be 'significantly more reactive towards various N, O and S nucleophiles than the chloromethyl' analogs [2]. While a bromomethyl analog of the target pyrano[4,3-d]pyrimidin-4-one is not commercially cataloged, the established reactivity hierarchy implies that the chloromethyl group provides a controlled, less exothermic displacement profile, reducing the risk of over-alkylation or competing side reactions during the installation of the Boc-protected amine derivative as described in WO2013010092A1 [3].

Nucleophilic substitution halomethyl reactivity chemoselectivity

Supplier Purity Differentiation: 98% (Leyan/MolCore) vs. 95% (Fluorochem) – Impact on Downstream Reaction Stoichiometry

Commercially, the compound is available at two distinct purity tiers: 95.0% from Fluorochem (SKU F331792, 250 mg, £641) and 98% (NLT 98%) from Leyan (Product No. 1081165) and MolCore (MC522651) . The 3-percentage-point purity difference corresponds to a maximum impurity burden of 5% vs. 2%, which directly affects the accuracy of reaction stoichiometry when the compound is used as a limiting reagent in the subsequent azide displacement or amination step. For a reaction run at 103 mmol scale (as exemplified in the sodium azide displacement), a 5% impurity could translate to up to ~5 mmol of unreactive material, potentially altering yield and complicating purification [1].

Chemical purity procurement specification reaction stoichiometry

High-Value Research and Industrial Application Scenarios for 2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one


Multi-Gram Synthesis of 2-Aminomethyl-pyrano[4,3-d]pyrimidin-4-one Precursors for Tankyrase inhibitor Lead Optimization

As the direct precursor to the 2-aminomethyl intermediate in the NVP-TNKS656 synthetic route, this compound is employed at multi-gram scale (e.g., 20.6 g, 103 mmol) for displacement with sodium azide or Boc-protected amines [1]. The resulting 2-aminomethyl derivatives are elaborated into tankyrase inhibitors with picomolar to low nanomolar potency (NVP-TNKS656: TNKS2 IC₅₀ = 6 nM) [2]. Procurement of the 98% purity grade is recommended for stoichiometry-sensitive steps.

Structure-Based Design of Novel TNKS1/2 Inhibitors Using Co-Crystal Structure Templates

The pyrano[4,3-d]pyrimidin-4-one core derived from this compound maps directly onto the scaffold observed in the TNKS1 co-crystal structure PDB 4LI8 [3]. Medicinal chemistry teams can use this intermediate to generate focused libraries of 2-substituted analogs that preserve the critical hydrogen-bonding interactions of the 4-oxo group while varying the 2-position side chain for selectivity optimization.

Comparative Leaving-Group Optimization for Chemoselective Derivatization

When a synthetic sequence requires sequential functionalization of the 2-position with two different nucleophiles, the moderate reactivity of the chloromethyl group (relative to bromomethyl) provides a wider operational window for chemoselective displacement [4][5]. This property is particularly relevant when the subsequent step involves base-sensitive or nucleophile-sensitive protecting groups.

Quality-Controlled Procurement for GLP/GMP Adjacent Medicinal Chemistry

For programs transitioning from discovery to preclinical development, the availability of this intermediate at 98% purity with batch-specific certificates of analysis (Leyan, MolCore) supports reproducible scale-up and impurity profiling, an advantage over the 95% grade when regulatory documentation is anticipated.

Quote Request

Request a Quote for 2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.